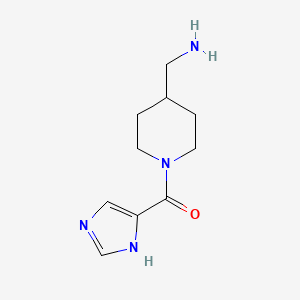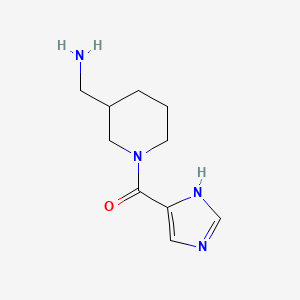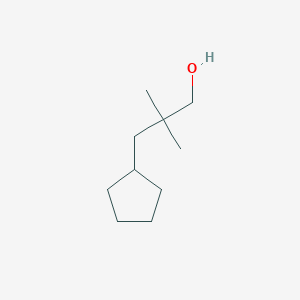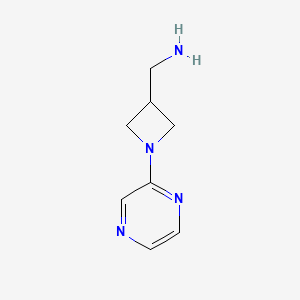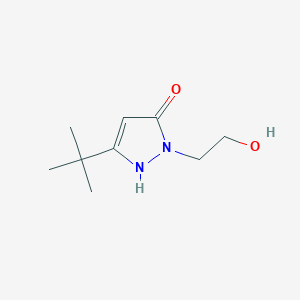![molecular formula C7H10ClN3O B1467095 1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol CAS No. 1247819-06-2](/img/structure/B1467095.png)
1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol
Vue d'ensemble
Description
1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol, also known as (2R)-2-[(2-chloropyrimidin-4-yl)amino]propan-1-ol , is a chemical compound with the molecular formula C7H10ClN3O . It has a molecular weight of 187.63 g/mol . The IUPAC name for this compound is This compound . It is a white crystalline powder and is slightly soluble in ethanol and dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and transformations. Its reactivity depends on the functional groups present in the molecule. For example, it may undergo reactions with other nucleophiles or electrophiles, leading to the formation of derivatives or new compounds .
Applications De Recherche Scientifique
Pyrimidine Derivatives in Scientific Research
Pyrimidine derivatives have been widely studied for their diverse pharmacological properties, including antitumor, antibacterial, antiviral, and anti-inflammatory activities. These compounds, due to their structural similarity to DNA and RNA bases, hold significant potential in drug discovery and development. Research into various pyrimidine compounds has revealed their versatility in medicinal chemistry, providing valuable insights into their mechanisms of action and therapeutic potential.
Antitumor Activity
Pyrimidine derivatives have been investigated for their antitumor properties across various cancer types. These compounds have shown potential in inhibiting the growth of tumor cells through different mechanisms, including the modulation of cell signaling pathways, inhibition of enzyme activity, and interference with DNA synthesis. For instance, pyrimidine-based compounds have been explored for their ability to act as kinase inhibitors, targeting specific enzymes involved in cancer cell proliferation and survival (Iradyan et al., 2009).
Anti-Inflammatory Properties
The anti-inflammatory effects of pyrimidine derivatives are attributed to their action on various inflammatory mediators. These compounds can inhibit the production or activity of pro-inflammatory cytokines, enzymes, and other molecules involved in the inflammatory response, providing a basis for their potential use in treating inflammatory conditions (Rashid et al., 2021).
Safety and Hazards
1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol should be handled with care. It is essential to follow standard laboratory safety protocols when working with this compound. Specific safety information, including hazards and precautions, can be found in the Material Safety Data Sheet (MSDS) provided by the supplier .
Propriétés
IUPAC Name |
1-[(2-chloropyrimidin-4-yl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-5(12)4-10-6-2-3-9-7(8)11-6/h2-3,5,12H,4H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNVXAJFLQTGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC(=NC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Hydroxymethyl)azetidin-1-yl]acetic acid](/img/structure/B1467014.png)
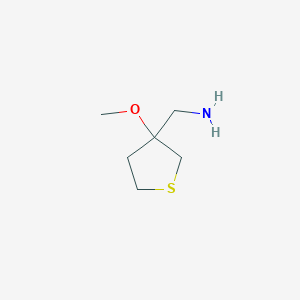

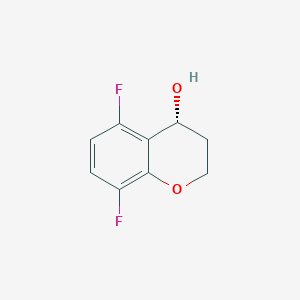

![{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol](/img/structure/B1467024.png)
